Methyl 3-(hydroxymethyl)-2-methoxybenzoate
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Overview
Description
Methyl 3-(hydroxymethyl)-2-methoxybenzoate is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid and features a methoxy group at the 2-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(hydroxymethyl)-2-methoxybenzoate can be synthesized through several methods. One common approach involves the hydroxymethylation of methyl 2-methoxybenzoate. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Methyl 3-(carboxymethyl)-2-methoxybenzoate.
Reduction: Methyl 3-(hydroxymethyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(hydroxymethyl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-(hydroxymethyl)-2-methoxybenzoate involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Methyl 3-methoxybenzoate: Similar structure but with the methoxy group at a different position, affecting its chemical properties.
Methyl 3-(hydroxymethyl)benzoate: Similar but without the methoxy group, leading to different chemical behavior and uses.
Uniqueness
Methyl 3-(hydroxymethyl)-2-methoxybenzoate is unique due to the presence of both the hydroxymethyl and methoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and enhances the compound’s utility in various fields.
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-5,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBFHNRYVKEIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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